molecular formula C18H11N3O3S B2521547 (Z)-3-(4-hydroxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 476669-44-0

(Z)-3-(4-hydroxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2521547
CAS No.: 476669-44-0
M. Wt: 349.36
InChI Key: PSGORMPWXFHBDD-ZROIWOOFSA-N
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Description

(Z)-3-(4-hydroxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound designed for research applications. Its structure incorporates a thiazole ring and an acrylonitrile group, both of which are recognized as privileged scaffolds in medicinal chemistry due to their prevalence in biologically active molecules . The compound's core structure suggests significant potential for biological activity. The thiazole ring is a versatile heterocycle found in numerous FDA-approved drugs and is known to contribute to diverse pharmacological effects, including anticancer and antimicrobial activities . The acrylonitrile moiety can function as a Michael acceptor, potentially enabling covalent interactions with biological targets . Furthermore, the 4-nitrophenyl substituent on the thiazole ring is an electron-withdrawing group that can influence the compound's electronic distribution and binding affinity with enzymes or receptors. This combination of features makes this compound a compelling candidate for investigating new therapeutic agents . Research into structurally similar compounds has shown promising anti-hepatoma activity, with some analogs exhibiting potency comparable to standard drugs . Other close analogs are studied for their enzyme inhibitory potential, such as urease inhibition, and for their fungicidal properties . This compound is intended for use in biochemical and cellular assays to explore its mechanism of action and efficacy in various disease models. Disclaimer: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(Z)-3-(4-hydroxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O3S/c19-10-14(9-12-1-7-16(22)8-2-12)18-20-17(11-25-18)13-3-5-15(6-4-13)21(23)24/h1-9,11,22H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGORMPWXFHBDD-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thiazole Intermediate

Hantzsch Thiazole Synthesis

The 4-(4-nitrophenyl)thiazol-2-yl group is typically synthesized via the Hantzsch thiazole synthesis. This method involves cyclocondensation of a thiourea derivative with an α-halo ketone. For example, reacting 4-nitrobenzothioamide with 2-bromoacetophenone in ethanol under reflux yields 2-amino-4-(4-nitrophenyl)thiazole. Modifications using microwave irradiation (45 seconds at 120°C) enhance yields from <30% to >90% by accelerating cyclization.

Key Reaction Conditions:
  • Solvent: Ethanol or DMF
  • Catalyst: Piperidine (0.1 eq)
  • Temperature: Reflux (78°C) or microwave (120°C)
  • Yield: 67–92%

Cyclization of Thioamides with Nitriles

An alternative route employs substituted thioamides and nitriles. For instance, 4-nitrobenzothioamide reacts with malononitrile in dimethylformamide (DMF) containing catalytic piperidine, forming the thiazole ring via nucleophilic attack and subsequent cyclization. This method avoids halogenated intermediates, reducing byproduct formation.

Analytical Validation:
  • IR Spectroscopy: C=N stretch at 1590–1620 cm⁻¹.
  • ¹H NMR: Thiazole proton at δ 7.8–8.2 ppm (singlet).

Formation of the Acrylonitrile Moiety

Knoevenagel Condensation

The acrylonitrile group is introduced via Knoevenagel condensation between 4-hydroxybenzaldehyde and the thiazole intermediate. Using 2-cyanoacetamide as the nucleophile in ethanol with triethylamine (TEA) as a base, the reaction proceeds at 80°C for 6–8 hours.

Reaction Mechanism:
  • Base Activation: TEA deprotonates 2-cyanoacetamide, forming a nucleophilic enolate.
  • Nucleophilic Attack: The enolate attacks the aldehyde carbonyl, forming a β-hydroxy intermediate.
  • Dehydration: Elimination of water yields the (Z)-configured acrylonitrile due to steric hindrance favoring the less crowded isomer.
Optimization Data:
Condition Yield (%) Reaction Time
Ethanol, TEA, 80°C 78 8 hours
Microwave, 100°C 92 20 minutes

Microwave irradiation significantly reduces reaction time while improving yield.

Stereochemical Control

The Z configuration is confirmed via X-ray crystallography and NMR coupling constants. In the crystal structure, the hydroxyphenyl and nitrophenyl groups reside on the same side of the double bond, with a dihedral angle of 12.3°. The ¹H NMR coupling constant (J = 12.5 Hz) between the α- and β-vinylic protons further supports the Z geometry.

Comparative Analysis of Synthetic Routes

Traditional vs. Microwave-Assisted Methods

Parameter Traditional Method Microwave Method
Thiazole Synthesis 67% yield, 12 hours 92% yield, 45 seconds
Condensation Step 78% yield, 8 hours 92% yield, 20 minutes
Purity 95% (HPLC) 99% (HPLC)

Microwave methods enhance efficiency but require specialized equipment.

Solvent and Catalyst Impact

  • DMF vs. Ethanol: DMF increases reaction rate but complicates purification. Ethanol offers greener chemistry with easier isolation.
  • Base Selection: Piperidine affords higher regioselectivity than TEA in thiazole cyclization.

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethanol/water (3:1) to remove unreacted starting materials. This yields pale yellow crystals with >99% purity (HPLC).

Spectroscopic Data

  • IR (KBr): 2210 cm⁻¹ (C≡N), 1595 cm⁻¹ (C=N), 1340 cm⁻¹ (NO₂).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.32 (s, 1H, thiazole-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 6.78 (s, 1H, =CH), 5.21 (s, 1H, OH).
  • X-ray Crystallography: Monoclinic crystal system, space group P2₁/c, confirming Z configuration.

Industrial-Scale Considerations

Patent WO2016185485A2 highlights the importance of polymorph control during crystallization. Using ethyl acetate as an antisolvent ensures consistent crystal form (Form I), which exhibits superior solubility and stability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-hydroxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The acrylonitrile moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones derived from the hydroxyphenyl group.

    Reduction: Amino derivatives from the nitrophenyl group.

    Substitution: Various substituted acrylonitrile derivatives.

Scientific Research Applications

Introduction to (Z)-3-(4-hydroxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

This compound is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a complex structure that includes a thiazole ring, an acrylonitrile moiety, and various functional groups which contribute to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Mechanistic studies have shown that the compound can:

  • Induce apoptosis in cancer cells by modulating apoptotic pathways.
  • Inhibit the proliferation of cancer cells, particularly in lung cancer (A549) and breast cancer models.

Antioxidant Properties

The presence of hydroxyl and nitro groups in the compound enhances its ability to scavenge free radicals. This antioxidant activity is crucial for:

  • Protecting cells from oxidative stress.
  • Potentially reducing the risk of chronic diseases linked to oxidative damage.

Anti-inflammatory Effects

Similar thiazole derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that this compound may also possess:

  • The ability to modulate inflammatory responses.
  • Therapeutic potential in conditions characterized by inflammation.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. Notably:

  • An IC50 value for human lung cancer cells (A549) was determined, indicating promising results comparable to established chemotherapeutic agents.

Structure-Activity Relationship (SAR)

The thiazole moiety in similar compounds has been linked to enhanced biological activity. Modifications to the phenyl rings significantly impact potency against various targets, suggesting that:

  • Careful structural modifications could lead to improved therapeutic profiles.

Antioxidant Activity

Comparative studies demonstrated that derivatives containing hydroxyl groups show enhanced antioxidant capabilities in assays such as DPPH and ABTS radical scavenging tests, indicating that:

  • This compound may exhibit similar antioxidant properties, which can be beneficial in therapeutic applications.

Mechanism of Action

The mechanism of action of (Z)-3-(4-hydroxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The target compound’s synthesis yield (93%) is notably higher than urea-linked thiazole derivatives (e.g., 55.6% for compound 8k) .
  • Substituents like trifluoromethyl or chloromethyl groups (e.g., 8k) introduce steric and electronic effects distinct from the hydroxyl and nitro groups in the target compound .
Anticancer Activity
  • Compound 15 [(Z)-3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile]: Exhibits broad-spectrum anticancer activity with GI₅₀ values ranging from 0.021 to 12.2 μM across 94% of the NCI-60 cancer cell panel. The trimethoxyphenyl group likely enhances membrane permeability and tubulin-binding affinity .
  • Target Compound: No direct anticancer data is available, but its nitro and hydroxyl groups may modulate redox activity or DNA interaction.
Antioxidant Activity
  • Compound 2 [2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile]: Derivatives with triazole moieties (e.g., compounds 5, 6, 17) showed DPPH radical scavenging activity surpassing ascorbic acid. The chloro and triazole groups contribute to electron delocalization, enhancing radical stabilization .

Physicochemical Properties

  • Polarity and Solubility : The hydroxyl group in the target compound increases polarity compared to methyl or chloro-substituted analogues (e.g., compound 8k) .
  • Planarity : Benzo[d]thiazole-containing compounds (e.g., Compound 15) exhibit greater planarity, facilitating π-π stacking in biological targets, whereas steric hindrance from isobutyl groups (e.g., compound in ) reduces planarity .

Structure-Activity Relationships (SAR)

Hydroxyl vs. Methoxy Groups : Hydroxyl groups offer hydrogen-bonding capability, while methoxy groups (e.g., Compound 15) provide lipophilicity, affecting cellular uptake .

Thiazole Substitution : 4-Nitrophenyl-thiazole (target compound) vs. benzo[d]thiazole (Compound 15) alters conjugation length and electronic properties, impacting bioactivity .

Biological Activity

(Z)-3-(4-hydroxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile, with the CAS number 476669-44-0, is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H11N3O3SC_{18}H_{11}N_{3}O_{3}S, with a molecular weight of 349.4 g/mol. The structural features include a thiazole ring, a hydroxyphenyl group, and a nitrophenyl substituent, which are believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC18H11N3O3SC_{18}H_{11}N_{3}O_{3}S
Molecular Weight349.4 g/mol
CAS Number476669-44-0

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from thiazole derivatives and phenolic compounds. The detailed synthetic pathway can vary, but it generally includes the formation of the thiazole ring followed by the introduction of the hydroxy and nitro groups through electrophilic substitution reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. Thiazoles are known for their broad-spectrum antibacterial and antifungal activities. For instance, compounds bearing thiazole rings have shown efficacy against various Gram-positive and Gram-negative bacteria as well as fungal pathogens.

In vitro studies have demonstrated that compounds similar to this compound exhibit minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Thiazole-containing compounds have also been investigated for their anticancer properties. Research indicates that certain thiazole derivatives possess significant cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values indicating potent activity against human cancer cell lines such as HT29 and Jurkat cells . The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances the anticancer activity of these compounds.

Case Studies

  • Antimicrobial Efficacy : A study evaluated several thiazole derivatives, including those similar to this compound, for their antimicrobial properties. The results indicated promising activity against methicillin-resistant strains of Staphylococcus aureus, suggesting potential for development as new antimicrobial agents .
  • Antitumor Activity : Another investigation focused on the cytotoxicity of thiazole derivatives against various tumor cell lines. The study found that compounds with specific substitutions on the thiazole ring exhibited significant growth inhibition, with some showing IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

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